N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-(thiophen-2-yl)acetohydrazide with 3-bromo-4-methoxybenzaldehyde. This reaction typically employs ethanol as a solvent and glacial acetic acid as a catalyst, followed by recrystallization to obtain the pure product . The compound features a thiophene moiety linked to an acetohydrazide backbone, with an (E)-configured imine bond connecting to a 3-bromo-4-methoxyphenyl group. Its structure is confirmed through spectroscopic techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .
Properties
Molecular Formula |
C14H13BrN2O2S |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13BrN2O2S/c1-19-13-5-4-10(7-12(13)15)9-16-17-14(18)8-11-3-2-6-20-11/h2-7,9H,8H2,1H3,(H,17,18)/b16-9+ |
InChI Key |
JJDSIZANACBCSM-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by its substituents:
- Thiophene vs. Indole/Quinoline/Coumarin Backbones: The thiophene ring in the target compound contrasts with indole (e.g., MMINA ), quinoline (e.g., fluorinated hydrazones ), or coumarin derivatives (e.g., N'-benzylidene-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide ). Indole- and coumarin-based analogs often show enhanced anti-inflammatory and antioxidant activities due to aromatic π-system interactions with biological targets . Thiophene’s electron-rich sulfur atom may improve binding to metal ions or enzymes, as seen in Cu(II)/Zn(II) complexes of similar ligands .
- Substituents on the Aromatic Aldehyde Moiety :
- The 3-bromo-4-methoxyphenyl group distinguishes the compound from analogs with nitro (e.g., 4d ), hydroxyl (e.g., 4e ), or fluorine substituents (e.g., 4-fluorophenyl ). Bromine’s electron-withdrawing effect and methoxy’s electron-donating properties balance solubility and membrane permeability.
- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., nitro in 4d ) exhibit stronger activity against Gram-positive bacteria (e.g., S. aureus MIC = 13.3 µM) than hydroxyl-substituted derivatives (e.g., 4e, MIC = 26.6 µM) .
- Chemoprotective Effects : The nitro-substituted MMINA (N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methylindol-3-yl)acetohydrazide) reduces cisplatin-induced organ damage by modulating oxidative stress and inflammation . The bromo-methoxy substituent in the target compound may offer similar protective effects but with altered pharmacokinetics.
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Methoxy groups are susceptible to demethylation, whereas bromine’s inertness may prolong half-life compared to nitro derivatives (e.g., MMINA) .
Biological Activity
N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 358.22 g/mol. The compound features a brominated aromatic ring and a thiophene moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that hydrazone derivatives exhibit significant antimicrobial activity. For instance, this compound has been evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound was assessed in various cancer cell lines. The compound demonstrated cytotoxic effects, with IC50 values indicating its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 15.5 |
| HeLa (cervical cancer) | 12.3 |
| A549 (lung cancer) | 18.7 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, suggesting its potential as an anticancer agent .
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair, leading to increased cellular apoptosis.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that hydrazone derivatives can induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
- Interaction with Cellular Membranes : The bromine and methoxy groups enhance lipophilicity, allowing better membrane penetration and interaction with cellular components.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor volume in xenograft models of breast cancer.
- Another investigation reported synergistic effects when combined with conventional chemotherapeutics like doxorubicin, suggesting its potential role in combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
